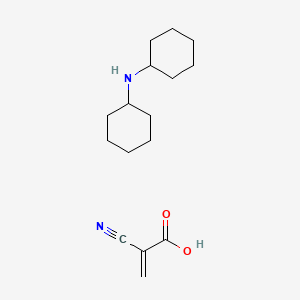

Dicyclohexylamine 2-cyanoacrylate

Description

Overview of Cyanoacrylate Chemistry and its Evolution in Scholarly Contexts

The story of dicyclohexylamine (B1670486) 2-cyanoacrylate is rooted in the broader history and fundamental chemistry of the cyanoacrylate family.

The discovery of cyanoacrylates was an accident. aronalpha.netthoughtco.com In 1942, a team of scientists led by Dr. Harry Coover at Eastman Kodak was searching for materials to create clear plastic gun sights for the military during World War II. aronalpha.netedubilla.commit.edu They synthesized a formulation that stuck to everything it touched. aronalpha.netmit.edu Deemed too problematic for its intended application, the substance was temporarily abandoned. aronalpha.netwikipedia.org

The material was rediscovered in 1951, again by Coover and his colleague Fred Joyner, who were researching heat-resistant polymers for jet canopies. aronalpha.netmit.edu A student synthesized ethyl cyanoacrylate, and when attempting to measure its refractive index, he accidentally bonded two glass prisms together permanently. aronalpha.net This time, the commercial potential was recognized, and the first cyanoacrylate adhesive, "Eastman #910," was sold in 1958. aronalpha.netedubilla.comwikipedia.org This accidental discovery paved the way for the entire class of "super glues" and sparked decades of further research into different formulations and applications, including medical uses which began to be explored in the 1960s and 70s. edubilla.commit.eduwikipedia.org

Cyanoacrylate monomers are characterized by a carbon-carbon double bond with two strong electron-withdrawing groups attached to one of the carbons: a nitrile (cyano) group and an ester or, in this case, a carboxylate salt group. nih.govraajournal.com This electronic structure makes the other carbon of the double bond highly susceptible to nucleophilic attack.

The dominant polymerization mechanism for cyanoacrylates is anionic polymerization. nih.govpcbiochemres.comresearchgate.net This process is famously initiated by weak bases, with ambient moisture often being a sufficient catalyst. nih.govpcbiochemres.comresearchgate.net The initiation involves a nucleophile, such as a hydroxyl ion from water, attacking the β-carbon of the monomer. pcbiochemres.com This creates a carbanion that then propagates by adding to subsequent monomer units, rapidly forming long polymer chains. pcbiochemres.comwikipedia.org This rapid, exothermic polymerization at room temperature is the basis for their use as instant adhesives. pcbiochemres.com

While anionic polymerization is the most common, radical polymerization is also possible but requires acidic conditions to inhibit the more facile anionic pathway. nih.govresearchgate.net Dicyclohexylamine 2-cyanoacrylate, as a member of this chemical family, is subject to these same fundamental principles of polymerization. The presence of the dicyclohexylammonium (B1228976) ion, however, distinguishes it from standard alkyl esters and can influence its reactivity and solubility.

Significance of this compound within Advanced Materials Science

The unique structure of this compound lends it to specialized applications where it can modify or enhance the properties of other polymers.

A key area of research for this compound is its use as a comonomer in the production of precursors for carbon fibers. bwise.krresearchgate.net Academic studies have detailed the synthesis of copolymers using acrylonitrile (B1666552) (AN) and dicyclohexylammonium 2-cyanoacrylate (CA). bwise.krresearchgate.net In a typical solution polymerization process, these monomers are combined with an initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). bwise.kr The synthesis of the dicyclohexylammonium 2-cyanoacrylate monomer itself involves a Knoevenagel condensation of cyanoacetic acid and paraformaldehyde, with dicyclohexylamine acting as a base. bwise.krgoogle.com

This incorporation as a comonomer is a deliberate strategy to alter the properties of the resulting polyacrylonitrile (B21495) (PAN) polymer. bwise.kr The resulting copolymer, P(AN-CA), contains the distinct chemical functionalities of both monomers, which is critical for the subsequent stages of carbon fiber production. bwise.krresearchgate.net

The inclusion of dicyclohexylammonium 2-cyanoacrylate into a PAN polymer chain is anticipated to improve the manufacturing process and quality of carbon fibers. bwise.kr The presence of both a carbonyl group and a nitrile group within the CA comonomer is expected to facilitate the crucial thermal stabilization processes. bwise.kr This stabilization involves complex cyclization and oxidation reactions that are essential for developing a high-integrity carbonaceous structure. bwise.krresearchgate.net By potentially lowering the onset temperature of these reactions and managing the exothermicity, the CA monomer can lead to a more controlled and efficient stabilization phase, which is a critical bottleneck in carbon fiber production. bwise.kr This could ultimately contribute to higher carbon yield and the development of high-strength carbon fibers. bwise.kr

Research Landscape and Gaps Pertaining to this compound

Despite its potential, the body of academic literature focused specifically on this compound is limited. The primary research identified focuses on its application as a comonomer for carbon fiber precursors. bwise.krresearchgate.net This indicates that its properties and potential applications are not as broadly explored as those of more common cyanoacrylates like ethyl-2-cyanoacrylate or 2-octyl cyanoacrylate.

A significant research gap exists in the fundamental characterization of poly(dicyclohexylammonium 2-cyanoacrylate) homopolymers and a more detailed investigation into its polymerization kinetics. Furthermore, the influence of the bulky dicyclohexylammonium counter-ion on polymer properties such as solubility, thermal stability, and adhesive characteristics is not well-documented in publicly available research. Broader studies on cyanoacrylates in general have also pointed to a need for more research into systemic responses and the long-term stability of the polymers, which are gaps that would also apply to this specific compound. fda.govresearchgate.net Further investigation could unlock new applications for this specialized monomer in areas beyond carbon fibers, potentially in fields requiring tailored polymer properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 263703-32-8 | nih.govavantorsciences.comaksci.com |

| Molecular Formula | C₁₆H₂₆N₂O₂ | nih.govavantorsciences.com |

| Molecular Weight | 278.39 g/mol | nih.govavantorsciences.com |

| IUPAC Name | 2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | nih.gov |

| Component Compounds | Dicyclohexylamine, Cyanoacrylic acid | nih.gov |

Table 2: Example of P(AN-CA) Copolymer Synthesis Details

| Component | Role | Chemical Name |

|---|---|---|

| AN | Monomer | Acrylonitrile |

| CA | Comonomer | Dicyclohexylammonium 2-cyanoacrylate |

| AIBN | Initiator | 2,2'-Azobis(isobutyronitrile) |

| DMSO | Solvent | Dimethyl sulfoxide |

Source: bwise.kr

Identification of Under-explored Research Avenues

A review of scientific databases indicates that dedicated research into the comprehensive physicochemical properties and broader synthetic utility of this compound is sparse. While data exists for its constituent parts, the unique properties arising from the ionic interaction between the bulky dicyclohexylammonium cation and the reactive cyanoacrylate anion are not extensively documented. Key under-explored avenues include:

Detailed Spectroscopic and Crystallographic Analysis: Publicly available, in-depth characterization data such as detailed 2D NMR studies, single-crystal X-ray diffraction, and comprehensive thermal analysis (TGA/DSC) is not readily found. Such studies would provide fundamental insights into its solid-state structure and thermal stability.

Polymerization Dynamics: While the polymerization of cyanoacrylate monomers is well-understood, the influence of the dicyclohexylammonium counter-ion on the initiation and propagation of polymerization has not been a focus of dedicated study. Understanding this could be relevant for developing novel polymeric materials or controlling reaction rates.

Expanded Synthetic Applications: The compound's use has been documented in specific contexts like Michael additions, but its potential as a catalyst or reagent in other classes of organic reactions remains largely untapped. colab.ws

Necessity for Comprehensive Academic Investigation

The limited scope of current research necessitates a more comprehensive academic investigation into this compound. Such an investigation is warranted for several reasons:

Fundamental Chemical Knowledge: A thorough study would contribute to the fundamental understanding of ionic compounds where both the cation and anion are functionally complex and reactive.

Potential for Novel Reagent Development: The "self-catalytic" nature observed in Michael reactions suggests that the compound's ionic structure provides unique reactivity. colab.ws Deeper investigation could lead to the development of new, efficient catalytic systems for organic synthesis.

Material Science Precursor: Exploring the controlled polymerization of this salt could lead to the creation of novel copolymers or ion-containing polymers with unique properties, potentially for applications in advanced materials or as precursors for carbon fiber. colab.ws

Chemical and Physical Properties

The properties of this compound are derived from its structure as an ammonium (B1175870) salt. nih.gov The physical form is typically a solid, consistent with the nature of ionic compounds. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆N₂O₂ | nih.gov |

| Molecular Weight | 278.39 g/mol | nih.gov |

| IUPAC Name | 2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | nih.gov |

| CAS Number | 263703-32-8 | nih.gov |

| Physical State | Solid | chemicalbook.com |

| Component Compounds | Dicyclohexylamine, 2-Cyanoacrylic acid | nih.gov |

Synthesis and Characterization

Chemical Synthesis

The synthesis of this compound is a straightforward acid-base reaction. It is formed by reacting its constituent components: dicyclohexylamine, a strong organic base, and 2-cyanoacrylic acid, an activated vinyl carboxylic acid. nih.gov This reaction is analogous to the formation of other amine salts and results in a stable, crystalline product.

The general synthetic approach for cyanoacrylate esters often involves the Knoevenagel condensation of a cyanoacetate (B8463686) ester with formaldehyde (B43269). bris.ac.ukgoogle.com This produces a polymer that is then "cracked" via depolymerization to yield the monomeric cyanoacrylate. raajournal.comafinitica.com The 2-cyanoacrylic acid used to form the dicyclohexylamine salt can be prepared and then reacted with the amine.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques would be employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique would be used to identify the characteristic functional groups. Key expected signals include the strong C≡N stretch of the nitrile group, the C=O stretch of the carboxylate, C=C stretches from the acrylate (B77674) backbone, and N-H stretches from the dicyclohexylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the structure. The ¹H NMR spectrum would show signals corresponding to the vinyl protons of the acrylate moiety and the aliphatic protons of the two cyclohexyl rings. ¹³C NMR would confirm the presence of the nitrile, carboxylate, vinyl, and aliphatic carbons. researchgate.netchemicalbook.com

Mass Spectrometry (MS): This would be used to determine the exact mass of the compound and its fragmentation pattern, further confirming the molecular structure.

Elemental Analysis: This analysis would determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values based on the molecular formula C₁₆H₂₆N₂O₂ to verify purity.

Applications of this compound in Scientific Research

Role in Organic Synthesis

The most prominent documented application of this compound in academic research is as a specialized reagent in Michael additions. A study by Henryk Krawczyk in Synthetic Communications demonstrated that dicyclohexylammonium 2-cyanoacrylate participates in a "self-catalytic" Michael reaction with 1,3-dicarbonyl compounds. colab.wstandfonline.com

In this context, the compound acts as both the Michael acceptor (the activated alkene of the cyanoacrylate anion) and as a component of the catalytic system (the dicyclohexylammonium cation). The reaction proceeds efficiently at room temperature without the need for an external base catalyst. This suggests that the amine salt itself facilitates the reaction, possibly by promoting the formation of the nucleophilic enolate from the 1,3-dicarbonyl compound. colab.ws

Use as a Chemical Reagent

The utility of this compound as a chemical reagent stems from its unique bifunctional nature. It provides a source of the 2-cyanoacrylate anion in a stable, crystalline, and easily handleable form. Its self-catalytic nature in certain reactions is a significant advantage, offering a mild and efficient alternative to traditional base-catalyzed methods, which can sometimes lead to side reactions like aldol (B89426) cyclizations or ester solvolysis. colab.ws This application highlights a sophisticated use of the compound beyond simply being a component of adhesive formulations.

Table of Compounds

Structure

2D Structure

Properties

IUPAC Name |

2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNPAIJSVOOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies of Dicyclohexylamine 2 Cyanoacrylate

Synthetic Routes to Dicyclohexylamine (B1670486) 2-Cyanoacrylate

The synthesis of Dicyclohexylamine 2-Cyanoacrylate, an ammonium (B1175870) salt formed from the amine base dicyclohexylamine and the acidic 2-cyanoacrylic acid, relies on the successful formation of its constituent parts. The primary challenge lies in the synthesis and stabilization of the highly reactive 2-cyanoacrylate monomer.

Conventional Knoevenagel Condensation Approaches and their Adaptations for this compound Precursors

The Knoevenagel condensation is the cornerstone of 2-cyanoacrylate synthesis. nih.gov This reaction involves the condensation of a compound with an active methylene (B1212753) group (like an alkyl cyanoacetate) with an aldehyde or ketone. organic-chemistry.org For 2-cyanoacrylates, the reactants are typically an alkyl cyanoacetate (B8463686) and formaldehyde (B43269). nih.gov The reaction is base-catalyzed and proceeds through the formation of an oligo- or poly(alkyl 2-cyanoacrylate), which is then thermally depolymerized (cracked) under vacuum to yield the volatile monomer. google.comnih.gov

To produce the precursor for this compound, this conventional route can be adapted. The synthesis would first target an alkyl 2-cyanoacrylate, such as ethyl 2-cyanoacrylate. This monomeric ester can then be hydrolyzed to 2-cyanoacrylic acid, which is subsequently neutralized by dicyclohexylamine.

Alternatively, dicyclohexylamine itself can be used as the base catalyst in the Knoevenagel condensation of an alkyl cyanoacetate and formaldehyde. A more direct adaptation involves using a dicyclohexylammonium (B1228976) salt of cyanoacetic acid as the active methylene component, which would react with formaldehyde. Recent advancements in the Knoevenagel condensation for cyanoacrylates include the use of specific catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) to improve yields and shorten reaction times under more environmentally friendly conditions. iaea.orgjmcs.org.mx

Table 1: Parameters for Knoevenagel Condensation in Cyanoacrylate Synthesis

| Reactants | Catalyst | Key Process | Product | Reference |

|---|---|---|---|---|

| Alkyl Cyanoacetate, Formaldehyde | Basic catalyst (e.g., amine) | Polymerization followed by thermal depolymerization | Alkyl 2-Cyanoacrylate | nih.govgoogle.com |

| Aldehydes, Ethyl Cyanoacetate | Diisopropylethylammonium Acetate (DIPEAc) | Direct condensation | Substituted Ethyl 2-Cyanoacrylates | jmcs.org.mxscielo.org.mx |

Esterification Reactions Involving Cyanoacetic Acid and Dicyclohexylamine Derivatives

The name "this compound" signifies an ionic bond between the dicyclohexylammonium cation and the 2-cyanoacrylate anion. nih.gov Therefore, the key reaction is not an esterification or amidation involving the amine, but rather a simple acid-base neutralization.

The synthesis pathway involves two main stages:

Formation of 2-Cyanoacrylic Acid: This highly reactive monomer is typically generated and used in situ or stabilized for subsequent reaction. One route is the controlled hydrolysis of a previously synthesized alkyl 2-cyanoacrylate.

Neutralization with Dicyclohexylamine: Dicyclohexylamine, a secondary amine, acts as a base. wikipedia.org It readily reacts with the acidic 2-cyanoacrylic acid in a straightforward proton transfer reaction to form the stable dicyclohexylammonium 2-cyanoacrylate salt.

While direct esterification between a carboxylic acid and an amine is not possible, related esterification reactions are crucial for creating precursors. The Steglich esterification, for example, can be used to create functionalized esters of cyanoacetic acid which can then be converted to the corresponding cyanoacrylates via Knoevenagel condensation. nih.gov Furthermore, transesterification reactions are employed to synthesize different alkyl 2-cyanoacrylates from a starting ester, which could then be hydrolyzed. google.com A process for preparing esters of 2-cyanoacrylic acid involves reacting the acid or its acid halide with an alcohol in the presence of an acid catalyst and polymerization inhibitors. google.com

Alternative Synthesis Strategies for 2-Cyanoacrylates and their Applicability to this compound

Researchers have explored various strategies to overcome the challenges associated with the conventional Knoevenagel condensation, particularly the use of formaldehyde and the polymerization-depolymerization sequence.

One notable alternative involves replacing formaldehyde with dialkoxymethane. A method has been disclosed where cyanoacetic ester and dialkoxymethane are used as raw materials to undergo a condensation reaction. google.com This approach avoids the use of water as a solvent and toxic dehydrating agents. The process involves:

Condensation of cyanoacetic ester and dialkoxymethane to form a mixture containing a cyanoacrylate oligomer.

Separation of by-products and unreacted starting materials.

Addition of a stabilizer followed by reduced-pressure cracking distillation to yield the cyanoacrylate monomer. google.com

Another process involves reacting formaldehyde with an alkyl cyanoacetate ester in a specific solvent mixture (e.g., ethyl acetate, diglyme) to yield a solid oligo(alkyl 2-cyanoacrylate). google.com This solid intermediate is then separated and depolymerized under a sulfur dioxide atmosphere to produce a high-purity alkyl 2-cyanoacrylate monomer. google.com Once the monomeric cyanoacrylate (as an ester or the free acid) is obtained through these alternative routes, it can be reacted with dicyclohexylamine to form the target salt.

Purification and Characterization Techniques for Synthetic Products

The high reactivity and tendency of 2-cyanoacrylate monomers to polymerize present significant challenges for purification and characterization. researchgate.net

Chromatographic Purification Methods (e.g., Fractional Distillation, GC, HPLC)

Fractional Distillation: This is the primary method for purifying volatile 2-cyanoacrylate monomers. The process must be conducted under reduced pressure and in the presence of both anionic and radical polymerization inhibitors (e.g., phosphorus pentoxide, hydroquinone) to prevent the monomer from polymerizing in the distillation apparatus. google.com The selection of an inhibitor with a boiling point close to that of the monomer is crucial for maintaining stability in the distillate. google.comafinitica.com

Gas Chromatography (GC): GC is widely used for assessing the purity of alkyl 2-cyanoacrylates and identifying volatile impurities. dtic.milnih.gov Common impurities include the corresponding alcohol from the ester precursor and solvents like diglyme (B29089) used in the synthesis. dtic.mil However, GC analysis can be problematic as the high temperatures of the injection port and column can cause the monomer to polymerize, leading to inaccurate results or column damage. afinitica.com Despite this, methods have been developed for the successful GC analysis of these compounds, sometimes involving derivatization or careful control of conditions. google.comdtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC offers a lower-temperature alternative to GC. While less common in the provided literature for this specific compound, it is a viable technique for analyzing non-volatile derivatives or for purity assessment where thermal degradation is a concern.

Column Chromatography: Attempting to purify cyanoacrylates by standard column chromatography is often unsuccessful due to rapid polymerization on the stationary phase (e.g., silica (B1680970) gel, alumina). researchgate.net Some success may be achieved by using acidified solvents and a deactivated stationary phase to mitigate premature polymerization. researchgate.net

Spectroscopic Characterization of Monomer Structure (e.g., ¹H-NMR, ¹³C-NMR, IR)

Spectroscopic methods are essential for confirming the structure of this compound. The expected data are based on the combined structure of the dicyclohexylammonium cation and the 2-cyanoacrylate anion.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

N-H Stretch: A broad absorption band is expected for the ammonium (N⁺-H) group of the dicyclohexylammonium ion.

C≡N Stretch: A sharp, intense peak characteristic of the nitrile group should appear around 2220-2240 cm⁻¹. scielo.org.mx

C=O Stretch: The carboxylate (COO⁻) group will show a strong absorption, typically in the 1550-1610 cm⁻¹ region.

C=C Stretch: An absorption for the carbon-carbon double bond is expected around 1620-1640 cm⁻¹.

C-H Stretch: Peaks for aliphatic C-H bonds of the cyclohexyl rings will be present below 3000 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum would show a complex set of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the 22 non-equivalent protons of the two cyclohexyl rings and the N-H proton. The two vinylic protons of the 2-cyanoacrylate anion would appear as distinct signals in the olefinic region (typically 5.5-7.0 ppm).

¹³C-NMR: The carbon NMR spectrum would confirm the presence of all unique carbon atoms. Key signals would include the nitrile carbon (around 115-120 ppm), the carbons of the double bond (olefinic region, ~100-150 ppm), the carboxylate carbon (around 160-170 ppm), and multiple signals for the carbons of the cyclohexyl rings.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| IR | Nitrile (C≡N) | ~2220-2240 cm⁻¹ | scielo.org.mx |

| IR | Carboxylate (COO⁻) | ~1550-1610 cm⁻¹ | scielo.org.mx |

| IR | Alkene (C=C) | ~1620-1640 cm⁻¹ | scielo.org.mx |

| ¹H-NMR | Vinylic Protons (C=CH₂) | ~5.5-7.0 ppm | - |

| ¹H-NMR | Cyclohexyl Protons | ~1.0-3.5 ppm | - |

| ¹³C-NMR | Nitrile Carbon (-CN) | ~115-120 ppm | - |

Derivatization Strategies for Tailoring this compound Functionalization

The functionalization of this compound can be approached by modifying either the amine or the acid component. These strategies allow for the precise tuning of the compound's physicochemical properties.

Modification at the Dicyclohexylamine Moiety

Direct derivatization of the dicyclohexylamine portion after it has formed a salt with 2-cyanoacrylic acid is often impractical. A more effective strategy involves the synthesis of a functionalized dicyclohexylamine precursor, which is then reacted with 2-cyanoacrylic acid. This precursor-based approach allows for a wide range of chemical modifications to be incorporated into the final compound.

Several established methods exist for the synthesis of dicyclohexylamine and its derivatives. wikipedia.orgchemicalbook.com These include:

Catalytic Hydrogenation of Aniline: Aniline can be hydrogenated using ruthenium and/or palladium catalysts to produce a mixture of cyclohexylamine (B46788) and dicyclohexylamine. wikipedia.org Using substituted anilines as starting materials can yield dicyclohexylamine derivatives with functional groups on the cyclohexyl rings.

Reductive Amination of Cyclohexanone (B45756): Dicyclohexylamine can be synthesized through the reductive amination of cyclohexanone with ammonia (B1221849) or cyclohexylamine. wikipedia.orgchemicalbook.com Utilizing functionalized cyclohexanones in this reaction is a viable route to tailored dicyclohexylamine analogues.

Advanced Cycloaddition Reactions: Modern synthetic methods, such as visible-light-enabled [4+2] cycloadditions, offer pathways to highly functionalized cyclohexylamine derivatives under mild conditions. rsc.orgrsc.org These methods can introduce complex stereochemistry and a variety of functional groups. rsc.orgrsc.org

As a secondary amine, dicyclohexylamine itself can undergo various reactions, such as acylation or sulfonylation, to introduce new functional groups. atamankimya.comnih.gov For instance, derivatization with reagents like 2-naphthalenesulfonyl chloride can be used to tag secondary amines for analytical purposes. nih.gov This principle can be applied to create a library of dicyclohexylamine precursors.

The table below illustrates hypothetical modifications to the dicyclohexylamine precursor and the potential impact on the final salt's properties.

| Dicyclohexylamine Precursor Modification | Synthetic Approach | Potential Property Modification in Final Compound | Relevant Research Area |

| Introduction of a hydroxyl (-OH) group | Reductive amination of 4-hydroxycyclohexanone | Increased hydrophilicity, potential for further esterification | Biomaterials, Drug Delivery |

| Appending a fluorescent tag (e.g., Dansyl) | Reaction of dicyclohexylamine with dansyl chloride | Enables fluorescence-based tracking and quantification | Bio-imaging, Sensor Development |

| Incorporation of a polymerizable group (e.g., vinyl) | Synthesis from a vinyl-substituted aniline | Allows for incorporation into polymer chains | Polymer Chemistry, Materials Science |

| Introduction of a chiral center | Asymmetric synthesis of a cyclohexylamine derivative | Creation of chiral salts for enantioselective applications | Asymmetric Catalysis, Chiral Resolution |

Modification at the Cyanoacrylate Ester Group

It is important to clarify that this compound is a salt, not an ester. The core reactive component is the 2-cyanoacrylate anion. However, the broader family of 2-cyanoacrylate compounds, which are widely used as adhesives, are esters. nih.gov The synthesis and modification of these esters are well-documented and provide insight into how the properties of cyanoacrylate-based materials can be tailored.

The primary method for synthesizing 2-cyanoacrylate esters is the Knoevenagel condensation . organic-chemistry.orgtandfonline.comtandfonline.com This reaction involves the condensation of an aldehyde (often formaldehyde or its precursor) with an alkyl cyanoacetate. researchgate.net

The key to modifying the "ester group" lies in the choice of the starting alkyl cyanoacetate. By varying the alcohol used to create this starting material, a diverse range of 2-cyanoacrylate esters can be produced. The nature of this ester side-chain (the R-group) has a profound effect on the properties of the resulting polymer after polymerization. nih.gov

Short-chain esters (e.g., methyl, ethyl) typically form rigid, strong polymers and are common in industrial "super glues." nih.gov

Longer-chain esters (e.g., n-butyl, 2-octyl) result in more flexible and less brittle polymers, making them suitable for medical applications like tissue adhesives. nih.gov

Functionalized esters , such as those with alkoxyethyl groups, can be designed to have lower odor or controlled degradation rates. nih.gov

The following table summarizes the influence of the ester group on the properties of poly(2-cyanoacrylates).

| Ester Group (R in R-OOC-C(CN)=CH₂) | Starting Cyanoacetate | Resulting Polymer Properties | Primary Application |

| Methyl (-CH₃) | Methyl cyanoacetate | High strength, rigid | Industrial adhesives |

| Ethyl (-C₂H₅) | Ethyl cyanoacetate | High strength, fast curing | Household adhesives |

| n-Butyl (-C₄H₉) | n-Butyl cyanoacetate | Increased flexibility, biocompatible | Medical/Surgical adhesives |

| 2-Octyl (-C₈H₁₇) | 2-Octyl cyanoacetate | High flexibility, slower degradation | Topical wound closure |

| β-Methoxyethyl (-CH₂CH₂OCH₃) | Methoxyethyl cyanoacetate | Low odor, softer polymer | Specialized medical adhesives |

Synthesis of Novel Analogues for Specific Research Objectives

The creation of novel analogues of this compound for specific research goals involves the strategic combination of modifications to both the dicyclohexylamine and the cyanoacrylate components. By introducing specific functional moieties, researchers can develop new compounds with targeted biological or chemical activities. nih.govmdpi.com

A common strategy in medicinal and agricultural chemistry is to incorporate heterocyclic rings, which are known to be pharmacologically or biologically active. nih.govscilit.comresearchgate.net Researchers have successfully synthesized novel 2-cyanoacrylate derivatives containing pyrazole (B372694), 1,2,3-triazole, and other heterocyclic systems to explore their potential as herbicides, nematicides, or antitumor agents. nih.govmdpi.comscilit.comresearchgate.net

For example, studies have shown that introducing pyrazole and 1,2,3-triazole moieties into the 2-cyanoacrylate skeleton can lead to compounds with significant herbicidal activity. nih.govmdpi.com Similarly, other work has focused on creating 2-cyanoacrylate (amide) derivatives for evaluation as nematicides. scilit.comresearchgate.net These studies provide a blueprint for how the this compound structure could be systematically modified to achieve a desired function.

The table below presents examples of novel 2-cyanoacrylate analogues developed for specific research objectives.

| Structural Modification | Novel Analogue Class | Intended Research Objective/Application | Reference |

| Incorporation of pyrazolyl or 1,2,3-triazolyl moieties | Heterocyclic 2-Cyanoacrylates | Development of novel herbicides with improved activity spectra | nih.govmdpi.com |

| Creation of an amide linkage instead of an ester | 2-Cyanoacrylamide Derivatives | Search for new nematicidal agents for crop protection | scilit.comresearchgate.net |

| Introduction of a substituted pyridyl group | Pyridyl-containing 2-Cyanoacrylates | Exploration of new compounds with broad biological activities (e.g., herbicidal, fungicidal) | nih.gov |

By applying these derivatization principles, a researcher could, for example, synthesize a novel analogue by reacting a dicyclohexylamine derivative containing a specific linker arm with 2-cyanoacrylic acid to create a compound for targeted covalent modification of a protein, illustrating the vast potential of these synthetic strategies.

Polymerization Mechanisms and Kinetics of Dicyclohexylamine 2 Cyanoacrylate

Anionic Polymerization of Dicyclohexylamine (B1670486) 2-Cyanoacrylate

Anionic polymerization is the predominant mechanism for cyanoacrylate monomers. researchgate.net It is initiated by even weak nucleophiles and proceeds rapidly at ambient temperatures. raajournal.com

Initiation Mechanisms by Weak Bases and Nucleophiles (e.g., Moisture, Amines)

The initiation of dicyclohexylamine 2-cyanoacrylate polymerization can be triggered by a variety of weak bases and nucleophiles. Moisture (water) is a common initiator, where the hydroxyl ion acts as the nucleophile. pcbiochemres.com Amines, including tertiary amines, are also effective initiators. nih.govresearchgate.net The initiation process involves the nucleophilic attack on the electron-deficient β-carbon of the cyanoacrylate double bond. nih.gov

For example, tertiary amines can initiate a zwitterionic polymerization, where the amine adds to the double bond, forming a zwitterion that then initiates the polymerization by attacking another monomer molecule. nih.govresearchgate.net In the case of primary and secondary amines, the reaction with ethyl cyanoacrylate has been shown to be slower, leading to the formation of low molecular weight oligomers or polymers due to an intramolecular proton transfer after the initial Michael-type addition. researchgate.net

The high reactivity of cyanoacrylates towards anionic polymerization necessitates the use of stabilizers to prevent premature polymerization during storage. raajournal.com

Propagating Carbanion Formation and Resonance Stabilization in this compound Systems

Following initiation, a propagating carbanion is formed at the α-carbon of the this compound monomer. nih.gov This carbanion is highly stabilized by resonance due to the presence of both the cyano (-CN) and the ester (-COOR) groups. nih.govpcbiochemres.com These electron-withdrawing groups delocalize the negative charge, making the carbanion more stable and facilitating the rapid addition of subsequent monomer units. nih.govresearchgate.net This resonance stabilization is a key factor in the high rate of anionic polymerization observed in cyanoacrylate systems. nih.gov

The propagation step involves the repeated addition of monomer molecules to the growing polymer chain, driven by the nucleophilic attack of the propagating carbanion on the β-carbon of a new monomer molecule. This process continues, leading to the formation of a long polymer chain.

Kinetic Studies of Polymerization Rate and Degree of Polymerization

Kinetic studies of cyanoacrylate polymerization reveal extremely high propagation rate coefficients (k_p). For instance, solution polymerizations of n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107) (THF) at 20 °C, initiated by tetrabutylammonium (B224687) salts, exhibited k_p values approaching 10^6 L·mol⁻¹·s⁻¹. mdpi.com This is significantly higher than the k_p for the anionic polymerization of methyl methacrylate (B99206) under similar conditions. mdpi.com

The polymerization process of n-butyl cyanoacrylate has been observed to occur in two phases: an initial interfacial polymerization at the contact interface with an ionic solution, followed by a slower volumetric polymerization where a reaction front moves through the bulk of the mixture. nih.gov The rate of polymerization is influenced by the concentration of the glue. nih.gov

The molecular weight of the resulting poly(cyanoacrylate) can be influenced by reaction conditions, but not significantly by temperature. mdpi.com However, the presence of certain initiators can affect the polydispersity of the polymer. For example, initiation of ethyl cyanoacrylate with triethylamine (B128534) resulted in a high polydispersity index (PDI) of 5.2, whereas primary and secondary amines produced polymers with much lower PDIs. researchgate.net

Influence of Reaction Conditions on Polymerization Efficiency (e.g., Temperature, Solvent, pH)

The efficiency of this compound polymerization is sensitive to several reaction conditions:

Temperature: While the molecular weight of the polymer is not greatly affected by temperature, the rate of polymerization can be. mdpi.com The thermal degradation of the resulting polymer is also a consideration at elevated temperatures. researchgate.net

Solvent: The choice of solvent can influence the polymerization kinetics. For instance, the anionic polymerization of dialkyl acrylamides, a related class of monomers, proceeds well in solvents like dichloromethane, toluene, and phenyl chloride, but is inhibited in coordinating solvents such as N,N-dimethylacetamide (DMAc) and dimethyl sulfoxide (B87167) (DMSO). chemrxiv.org

pH: The pH of the reaction medium has a significant impact, as the anionic polymerization is initiated by bases. mdpi.com Acidic conditions can retard or inhibit the polymerization. researchgate.net For example, in the context of copolymerization, the presence of itaconic acid was found to retard the polymerization of acrylonitrile (B1666552), an effect that could be overcome by the addition of triethylamine. researchgate.net

Copolymerization Studies Involving this compound

Copolymerization with Acrylonitrile for Carbon Fiber Precursors

Dicyclohexylammonium (B1228976) 2-cyanoacrylate has been investigated as a comonomer with acrylonitrile (AN) to produce precursors for carbon fibers. researchgate.netkci.go.kr The resulting poly(acrylonitrile-co-dicyclohexylammonium 2-cyanoacrylate) [P(AN-CA)] copolymers were synthesized via solution polymerization using 2,2'-azobis(isobutyronitrile) (AIBN) as an initiator. researchgate.netkci.go.kr

The incorporation of the dicyclohexylammonium 2-cyanoacrylate comonomer was found to have a significant effect on the thermal properties of the copolymer. Specifically, it lowered the initiation temperature for the cyclization of nitrile groups, a crucial step in the stabilization process for carbon fiber production. Under an air atmosphere, a P(AN-CA) copolymer with 0.78 mol% CA content exhibited a cyclization initiation temperature as low as 160.1°C.

Furthermore, the activation energy for the cyclization reaction was reduced compared to polyacrylonitrile (B21495) (PAN) homopolymers. Thermogravimetric analysis (TGA) also indicated that the P(AN-CA) copolymers had higher thermal stability than PAN homopolymer, which is beneficial for achieving a high carbon yield. kci.go.kr These findings suggest that copolymers of acrylonitrile and dicyclohexylammonium 2-cyanoacrylate are promising precursors for the manufacturing of carbon fibers. kci.go.kr

Mechanisms of Spontaneous Copolymerization with Electron-Rich Vinyl Monomers

Cyanoacrylates, being electron-deficient monomers, exhibit a fascinating reactivity with electron-rich vinyl monomers. In a notable phenomenon, this compound can undergo spontaneous copolymerization with these monomers without the need for an external initiator. nih.gov This process is believed to proceed through the formation of diradical intermediates. nih.gov

The mechanism is initiated by the interaction between the electron-deficient cyanoacrylate and the electron-rich vinyl monomer, such as a vinyl ether or styrene. This interaction leads to the formation of a diradical species. Following this initiation, the electron-deficient cyanoacrylate radical rapidly adds to another molecule of the electron-rich vinyl monomer. This propagation step results in the formation of a new, more stable radical, such as a benzylic radical in the case of styrene. This new radical, in turn, reacts with a cyanoacrylate monomer. This sequence of reactions continues, leading to the formation of an alternating copolymer. nih.gov The resulting polymer chain consists of alternating units of the this compound and the electron-rich vinyl monomer. nih.gov

Impact of Comonomer Content on Copolymer Properties and Polymerization Dynamics

The incorporation of comonomers alongside this compound in a polymerization process significantly influences the properties of the resulting copolymer and the dynamics of the polymerization itself. A study on the copolymerization of dicyclohexylammonium 2-cyanoacrylate (CA) with acrylonitrile (AN), an electron-deficient comonomer, provides insight into these effects. In this research, copolymers with varying CA contents (from 0.19 to 0.78 mol% in the feed) were synthesized via solution polymerization using 2,2-azobis(isobutyronitrile) (AIBN) as an initiator. nih.gov

The composition of the resulting poly(acrylonitrile-co-dicyclohexylammonium 2-cyanoacrylate) (P(AN-CA)) copolymers was found to be similar to the initial monomer feed ratio, as determined by proton nuclear magnetic resonance (¹H NMR) and elemental analysis. nih.gov The inclusion of the CA comonomer had a marked impact on the thermal properties of the copolymers. Differential scanning calorimetry (DSC) analysis revealed that the initiation temperature for the cyclization of nitrile groups in the P(AN-CA) copolymers was lowered. nih.gov Furthermore, both the heat released during cyclization and the activation energy for these reactions were observed to decrease as the comonomer content was varied. nih.gov

The table below summarizes the effect of dicyclohexylammonium 2-cyanoacrylate content on the thermal properties of P(AN-CA) copolymers in an air atmosphere.

Table 1: Thermal Properties of P(AN-CA) Copolymers

| CA Content (mol%) | Cyclization Initiation Temperature (°C) | Activation Energy (kJ/mol) |

|---|

Data sourced from a study on the polymerization and thermal characteristics of acrylonitrile/dicyclohexylammonium 2-cyanoacrylate copolymers for carbon fiber precursors. sioc-journal.cn

These findings demonstrate that the introduction of this compound as a comonomer can be strategically used to tailor the thermal behavior of the resulting polymer, which is particularly relevant in applications such as the production of carbon fiber precursors. nih.govsioc-journal.cn

Advanced Mechanistic Investigations

To gain a deeper understanding of the polymerization processes involving this compound, advanced investigative techniques are employed. These methods provide detailed insights into the reaction pathways and the real-time progression of the polymerization.

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of cyanoacrylate polymerization. sioc-journal.cnnih.govacs.org While specific DFT studies on this compound are not widely available, research on similar monomers like ethyl α-cyanoacrylate provides a framework for understanding the likely reaction pathways.

DFT calculations at the B3LYP level with a 6-31G* basis set have been used to optimize the geometries of reactants and transition states in the anionic polymerization of ethyl α-cyanoacrylate initiated by water. sioc-journal.cn These studies allow for the calculation of activation energies and reaction rate constants, providing thermodynamic and kinetic data that support the proposed anionic polymerization mechanism. sioc-journal.cn For instance, the activation energy for the initiation of ethyl α-cyanoacrylate with water in the gas phase has been calculated to be 13.83 kJ/mol. researchgate.net

Furthermore, computational models can investigate the influence of solvents on the reaction mechanism. By employing techniques like the self-consistent reaction field (SCRF) method, it has been shown that polar solvents can lower the activation energy for the initiation step, and in some cases, the reaction can proceed without an energy barrier. sioc-journal.cn DFT has also been utilized to study the propagation kinetics of the free-radical polymerization of various α-substituted acrylates, offering insights into the relative reactivity of different monomers. acs.org Through these computational approaches, a detailed, molecular-level understanding of the factors governing the polymerization of cyanoacrylates can be achieved. nih.gov

In-situ Spectroscopic Analysis of Polymerization Progression

In-situ spectroscopic techniques are invaluable for monitoring the real-time progression of polymerization reactions, providing kinetic and mechanistic data as the reaction occurs.

Raman Spectroscopy: This non-destructive technique is well-suited for studying the polymerization of cyanoacrylates. researchgate.nettudublin.ienih.govresearchgate.net By monitoring the vibrational spectra of the reacting mixture, the conversion of the monomer to the polymer can be tracked over time. Key spectral features, such as the depletion of the ν(C=C) band of the monomer and the emergence of the ν(C-N) stretch of the polymer, provide a quantitative measure of the reaction's progress. researchgate.net For instance, in the study of ethyl 2-cyanoacrylate polymerization, the monomer's ν(C=C) band intensity is monitored to determine the extent of the reaction. researchgate.net Confocal Raman microscopy further allows for depth profiling, enabling the characterization of the cure through the volume of an adhesive bondline. tudublin.ie This technique can independently monitor the polymerization at the adhesive-substrate interface and in the bulk material. tudublin.ie

Fourier Transform Infrared (FTIR) Spectroscopy: Similar to Raman spectroscopy, in-situ FTIR is a powerful tool for following the kinetics of cyanoacrylate polymerization. jascoinc.comnih.gov The reaction can be monitored by observing the decrease in the intensity of the C=C stretching vibration of the monomer and the corresponding increase in the bands associated with the polymer backbone. researchgate.net Time-resolved FTIR studies have been successfully employed to analyze the curing of ethylcyanoacrylate adhesives, providing insights into the reaction kinetics on a microscale. jascoinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers another avenue for monitoring polymerization kinetics, particularly for photopolymerization reactions. nih.govchemrxiv.orgresearchgate.netd-nb.info By using a fiber optic cable to deliver light into an NMR tube, the disappearance of vinylic proton or carbon signals can be followed in real-time to calculate monomer conversion. nih.gov This technique provides high spectral resolution and rich chemical information, making it a powerful complementary tool to vibrational spectroscopy methods. chemrxiv.org While primarily demonstrated for photopolymerizations, the principles of in-situ NMR can be adapted to study other polymerization systems.

Structure Property Relationships in Dicyclohexylamine 2 Cyanoacrylate Polymers

Influence of Dicyclohexylamine (B1670486) Moiety on Polymer Chain Characteristics

The presence of the two cyclohexyl rings on the amine part of the monomer significantly dictates the polymerization process and the physical attributes of the polymer chain.

The polymerization of cyanoacrylates is known for its rapid rate, typically proceeding via an anionic mechanism initiated by weak bases. pcbiochemres.comraajournal.com The monomer's reactivity stems from the two strong electron-withdrawing groups, nitrile (CN) and ester (COOR), which make the double bond highly susceptible to nucleophilic attack. researchgate.net

However, the dicyclohexylamine moiety introduces significant steric hindrance. The bulky nature of the two cyclohexyl groups physically obstructs the approach of incoming monomer units to the propagating carbanion at the chain end. This steric shielding effect can lead to a decrease in the rate of polymerization compared to cyanoacrylates with smaller, less bulky ester groups. mdpi.com Consequently, the steric hindrance can also limit the final molecular weight of the polymer, as the difficulty of adding new monomers increases with chain growth. mdpi.com While high molecular weights are typical for many poly(cyanoacrylates), the bulky side group in this specific polymer presents a limiting factor. pcbiochemres.commdpi.com

Polymer chain flexibility is largely determined by the rotational freedom along the polymer backbone. The incorporation of the large, rigid dicyclohexylamine groups into the side chain significantly restricts this rotational freedom. This leads to a more rigid and less flexible polymer chain compared to polymers with smaller, linear alkyl side chains. While this can enhance properties like the glass transition temperature, it often results in a more brittle material. google.com

Crosslinking is a strategy used to improve the mechanical and thermal properties of polymers by creating a three-dimensional network. mdpi.com For cyanoacrylate-based polymers, crosslinking can be introduced by incorporating comonomers with multiple polymerizable groups. rsc.org In copolymers, such as those combining acrylonitrile (B1666552) with dicyclohexylammonium (B1228976) 2-cyanoacrylate, the dicyclohexylamine moiety itself does not inherently provide a crosslinking site through standard addition polymerization. However, its presence influences the conditions under which other reactions, like the cyclization of nitrile groups, can occur, which is a key step in forming stable, ladder-like structures during thermal processing. bwise.kr

Thermal Behavior and Degradation Studies of Dicyclohexylamine 2-Cyanoacrylate Polymers

The thermal properties of these polymers are critical for applications that may involve heating, such as in the production of carbon fiber precursors.

Poly(alkyl cyanoacrylates) are generally known for their relatively poor thermal stability, often degrading at temperatures slightly above their glass transition temperature. mdpi.com The primary mechanism of thermal degradation is depolymerization, an "unzipping" process that starts at the polymer chain terminus, leading to the reformation of the monomer. researchgate.netmdpi.com This retro-polymerization is a significant limitation for high-temperature applications. researchgate.net

In addition to depolymerization, chain scission can also occur, where the polymer backbone breaks at random points. bwise.kr The degradation of cyanoacrylate polymers can also yield byproducts like formaldehyde (B43269), with the rate of release being dependent on the molecular weight of the monomer's alkyl chain. nih.gov For polymers of this compound, the bulky side groups are expected to influence the kinetics of these degradation pathways.

In copolymers of acrylonitrile and dicyclohexylammonium 2-cyanoacrylate, P(AN-CA), the dicyclohexylamine moiety plays a crucial role in the thermal stabilization process required for carbon fiber production. This process involves the cyclization of adjacent nitrile groups to form a stable ladder structure. bwise.kr

Studies using differential scanning calorimetry (DSC) have shown that the incorporation of dicyclohexylammonium 2-cyanoacrylate as a comonomer reduces the activation energy (Ea) for these cyclization reactions compared to polyacrylonitrile (B21495) (PAN) homopolymers. researchgate.netkci.go.kr This facilitating effect lowers the temperature at which the stabilizing cyclization begins. For a copolymer with 0.78 mol% dicyclohexylammonium 2-cyanoacrylate content, the activation energy for cyclization in an air atmosphere was found to be 116 kJ/mol. kci.go.kr This value is notably smaller than that observed for copolymers made with itaconic acid (IA), another common comonomer used for this purpose. kci.go.kr

Activation Energy for Cyclization in P(AN-CA) Copolymers

| Copolymer System | CA Content (mol%) | Atmosphere | Activation Energy (Ea) |

|---|---|---|---|

| P(AN-CA) | 0.78 | Air | 116 kJ/mol |

Data sourced from studies on P(AN-CA) copolymers. kci.go.kr

The amount of this compound incorporated into copolymers has a direct and significant impact on their thermal stability. Research has demonstrated that even small amounts of this comonomer can substantially lower the initiation temperature of the exothermic cyclization reaction. bwise.krkci.go.kr

Under a nitrogen atmosphere, the presence of the comonomer reduced the initiation temperature for nitrile group cyclization to approximately 235°C. kci.go.kr The effect is even more pronounced in an air atmosphere, where a P(AN-CA) copolymer with 0.78 mol% CA content exhibited a cyclization initiation temperature of just 160.1°C. kci.go.kr This is a significant reduction compared to the PAN homopolymer, which begins this transition at 252°C. bwise.kr Furthermore, thermogravimetric analyses have confirmed that the thermal stability of P(AN-CA) copolymers is superior to that of PAN homopolymer and is comparable to that of P(AN-IA) copolymers, which are a standard for carbon fiber precursors. bwise.krkci.go.kr

Effect of Comonomer on Cyclization Initiation Temperature (Ti)

| Polymer | Comonomer Content (mol%) | Atmosphere | Ti (°C) |

|---|---|---|---|

| PAN Homopolymer | 0 | Nitrogen | 252 |

| P(AN-CA) | 0.19-0.78 | Nitrogen | ~235 |

| P(AN-CA) | 0.78 | Air | 160.1 |

Data compiled from studies on PAN and its copolymers. bwise.krkci.go.kr

Molecular Weight Distribution and Architectural Studies

The performance and processing characteristics of poly(this compound) are intrinsically linked to the size and distribution of its polymer chains. This section examines the methods used to quantify these critical parameters and the strategies employed to create sophisticated polymer structures.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. dtic.mil The principle of GPC relies on separating molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material of the column. dtic.mil

The output from a GPC analysis is a chromatogram that plots the detector response against elution volume. This data is then used to calculate various molecular weight averages, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). Mn represents the total weight of the polymer sample divided by the total number of moles of polymer chains, while Mw is a weighted average that gives more significance to heavier molecules. The relationship between these averages provides insight into the breadth of the molecular weight distribution.

In a study investigating potential precursors for carbon fiber, a copolymer of acrylonitrile (AN) and dicyclohexylammonium 2-cyanoacrylate (CA) was synthesized and characterized using GPC. The results, as detailed in the table below, provide an example of the molecular weight data that can be obtained for polymers containing the this compound moiety. mdpi.com

| Copolymer Composition | Mn ( g/mol ) | Mw ( g/mol ) |

| P(AN-CA) | 187,000 | 485,000 |

Table 1: Molecular weight data for a copolymer of acrylonitrile and dicyclohexylammonium 2-cyanoacrylate as determined by GPC. mdpi.com

Analysis of Polydispersity Index (PDI) and its Control

The Polydispersity Index (PDI) is a crucial parameter derived from GPC data, calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a monodisperse sample, where all polymer chains have the same length. In practice, most polymerization processes result in a PDI greater than 1.0, indicating a distribution of chain lengths.

For the P(AN-CA) copolymer mentioned previously, the PDI was calculated to be 2.59, indicating a relatively broad molecular weight distribution. mdpi.com

| Copolymer Composition | PDI (Mw/Mn) |

| P(AN-CA) | 2.59 |

Table 2: Polydispersity Index for a copolymer of acrylonitrile and dicyclohexylammonium 2-cyanoacrylate. mdpi.com

Controlling the PDI is essential for achieving desired material properties. A narrow PDI can lead to more predictable and uniform mechanical and thermal properties. The control of PDI in cyanoacrylate polymerization is often challenging due to the high reactivity of the monomers, which readily undergo rapid anionic polymerization initiated by trace amounts of moisture or other nucleophiles. researchgate.net

To achieve better control over the polymerization and thus a lower PDI, controlled/"living" polymerization techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are designed to minimize termination and chain transfer reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net While specific studies on the controlled polymerization of this compound are not widely reported, the principles of these techniques are applicable. For instance, in the anionic polymerization of other acrylate (B77674) monomers, the use of specific initiators and additives has been shown to yield polymers with PDI values as low as 1.10. researchgate.net

Synthesis and Characterization of Block or Graft Copolymers

Beyond linear homopolymers and random copolymers, the synthesis of more complex architectures like block and graft copolymers allows for the combination of distinct polymer properties into a single material.

Block copolymers consist of two or more long sequences (blocks) of different monomer units covalently bonded together. These can be synthesized by sequential monomer addition in a living polymerization system. For example, a living polymer chain of one monomer can be used to initiate the polymerization of a second monomer, resulting in a diblock copolymer.

Graft copolymers are comprised of a main polymer backbone to which one or more side chains of a different polymer are attached. Common methods for synthesizing graft copolymers include "grafting from," "grafting onto," and "grafting through" techniques.

While specific research detailing the synthesis and characterization of block or graft copolymers of this compound is limited, studies on other cyanoacrylates and acrylates provide a framework for how such structures could be created. For instance, radical graft copolymerization of ethyl 2-cyanoacrylate onto a poly(butadiene-co-acrylonitrile) backbone has been reported. researchgate.net This suggests the potential for grafting poly(this compound) chains from or onto other polymer backbones.

The characterization of these complex architectures relies on a combination of techniques. GPC is used to confirm the increase in molecular weight after the addition of each block or the grafting of side chains. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are essential for confirming the chemical composition and the presence of the different monomer units within the copolymer structure.

Applications and Advanced Research Directions of Dicyclohexylamine 2 Cyanoacrylate

Role as a Comonomer in Advanced Polymer Synthesis

The incorporation of dicyclohexylamine (B1670486) 2-cyanoacrylate as a comonomer in polymerization processes has been shown to significantly influence the properties of the resulting polymers. This is particularly evident in the synthesis of precursors for high-performance materials like carbon fiber.

Dicyclohexylamine 2-cyanoacrylate (referred to as CA in some studies) has been investigated as a comonomer for polyacrylonitrile (B21495) (PAN) based carbon fiber precursors. koreascience.kr Carbon fibers derived from PAN are known for their high strength and stiffness, making them crucial in industries like aerospace and defense. bwise.kr However, the production process, which involves a thermal stabilization stage, can be challenging due to the intense and rapid release of heat from PAN homopolymers. bwise.kr

Research has demonstrated that copolymerizing acrylonitrile (B1666552) (AN) with this compound can mitigate these challenges. koreascience.kr The presence of the this compound comonomer facilitates the cyclization of nitrile groups, a critical step in forming the stable ladder-like structures required for high-quality carbon fibers. bwise.kr Specifically, in an air atmosphere, the initiation temperature for this cyclization process was significantly lowered to 160.1°C in a copolymer containing 0.78 mol% of the comonomer. koreascience.krkci.go.kr This represents a substantial reduction compared to PAN homopolymers, allowing for a more controlled and energy-efficient stabilization process. koreascience.kr

Furthermore, these copolymers, denoted as P(AN-CA), exhibit higher thermal stability compared to PAN homopolymers and show stability similar to that of copolymers made with itaconic acid (IA), a commonly used comonomer. koreascience.krresearchgate.net The activation energy for cyclization was found to be 116 kJ/mol for the P(AN-CA) copolymer, which is lower than that for P(AN-IA) copolymers, indicating a more favorable reaction kinetic. koreascience.krkci.go.krresearchgate.net These findings underscore the potential of this compound to improve the manufacturing and quality of PAN-based carbon fibers. koreascience.krbwise.kr

Table 1: Thermal Properties of Polyacrylonitrile (PAN) Copolymers

| Copolymer | Comonomer Content (mol%) | Cyclization Initiation Temperature (°C) (in air) | Activation Energy for Cyclization (kJ/mol) |

|---|---|---|---|

| P(AN-CA) | 0.78 | 160.1 | 116 |

| P(AN-IA) | 0.82 | >160.1 | >116 |

Data sourced from studies on Acrylonitrile/Dicyclohexylammonium (B1228976) 2-Cyanoacrylate copolymers. koreascience.krkci.go.kr

The use of this compound extends to the development of specialized copolymers where properties can be precisely controlled. By varying the content of the this compound comonomer in the polymer chain, researchers can tune the thermal characteristics of the resulting material. koreascience.krkci.go.kr Studies involving the solution polymerization of acrylonitrile with different amounts of this compound (ranging from 0.19 to 0.78 mol%) have shown that the composition of the final copolymer is similar to the monomer feed ratio. koreascience.krkci.go.kr

This control over composition allows for the systematic modification of properties such as the onset temperature of thermal degradation and the energy released during cyclization. koreascience.kr For instance, differential scanning calorimetry (DSC) analysis revealed that as the comonomer content changes, so do the thermal profiles of the copolymers. koreascience.krresearchgate.net This tunability is a significant advantage in designing materials for specific applications where a precise thermal response is required. The ability to tailor these properties demonstrates the versatility of this compound as a functional comonomer in advanced polymer synthesis. researchgate.net

Exploration in Catalysis and Chemical Transformations

The molecular structure of this compound suggests potential applications in catalysis, both as a catalytic agent itself and as a ligand in the formation of metal complexes.

While direct research into the catalytic activity of this compound is not extensively documented, its constituent components suggest potential. The dicyclohexylamine portion is an organic base, a class of compounds often used to catalyze various organic reactions. wikipedia.org Dicyclohexylamine itself has applications as a catalyst for flexible polyurethane foams. wikipedia.org The self-catalytic Michael reaction of 1,3-dicarbonyl compounds with dicyclohexylammonium 2-cyanoacrylate has been reported to proceed efficiently at room temperature, indicating the compound's inherent reactivity. researchgate.net This suggests that the amine moiety within the this compound structure could potentially facilitate reactions that are base-catalyzed.

There is a strong precedent for using amine and cyano-containing compounds as ligands in coordination chemistry. researchgate.netsysrevpharm.org Dicyclohexylamine is known to form metal complexes that are used as catalysts in the paint and ink industries. atamankimya.com The nitrogen atom of the amine and the nitrile group (C≡N) in the cyanoacrylate portion of the molecule both possess lone pairs of electrons, making them potential coordination sites for metal ions. researchgate.net

The coordination of such ligands to a metal center can activate the ligand and facilitate new chemical transformations. researchgate.net While specific research on metal complexes formed exclusively with this compound as a ligand is limited, the broader fields of coordination chemistry involving dialkylcyanamides and other nitrile-containing ligands are well-established. researchgate.net These existing studies provide a strong basis for exploring the potential of this compound to act as a versatile ligand, forming novel metal complexes with unique structural and catalytic properties. sysrevpharm.org

Advanced Material Applications

The primary advanced material application for this compound that has been experimentally demonstrated is its use as a comonomer in the production of PAN-based carbon fiber precursors. koreascience.krbwise.kr The improvements it brings to the thermal stabilization process—namely, lowering the cyclization temperature and activation energy—are critical for producing high-strength carbon fibers more economically and with greater control. koreascience.krresearchgate.net This makes it a valuable component in the manufacturing of advanced composites for high-performance sectors.

Based on the conducted research, there is insufficient publicly available scientific literature to generate a detailed and authoritative article on this compound that strictly adheres to the requested outline.

Searches for specific applications in functionalized surfaces, smart materials, and advanced computational modeling did not yield dedicated research findings for this particular compound. The available information is limited to basic chemical properties and identifiers. The highly specific nature of the query, focusing solely on this compound for each subsection, cannot be met with the current body of accessible research.

Therefore, the generation of a scientifically accurate article with detailed research findings, data tables, and in-depth discussion for each specified heading and subheading is not possible at this time.

Analytical Techniques for the Study of Dicyclohexylamine 2 Cyanoacrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dicyclohexylamine (B1670486) 2-cyanoacrylate and its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for confirmation of the monomer structure and analysis of the polymer's microstructure.

In the analysis of copolymers, such as poly(acrylonitrile-co-dicyclohexylammonium 2-cyanoacrylate) [P(AN-CA)], ¹H NMR is used to confirm the chemical structure and determine the composition of the resulting polymer. bwise.kr By integrating the signals corresponding to each monomer unit, the ratio of comonomers in the polymer chain can be accurately calculated. bwise.kr

For the dicyclohexylamine portion of the molecule, characteristic signals appear in specific regions of the NMR spectrum. ¹H NMR spectra typically show broad multiplets for the cyclohexyl protons, while the proton attached to the nitrogen appears as a distinct signal. chemicalbook.com In ¹³C NMR, the carbons of the cyclohexyl rings produce a set of signals whose chemical shifts are indicative of their position relative to the nitrogen atom. chemicalbook.comspectrabase.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dicyclohexylamine Data presented is based on typical values and may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~2.55 | CH-N |

| ¹H | ~1.0-1.9 | Cyclohexyl CH₂ |

| ¹³C | ~56 | CH-N |

Source: ChemicalBook chemicalbook.comchemicalbook.com

Upon polymerization of the 2-cyanoacrylate moiety, the disappearance of vinyl proton signals in ¹H NMR and the corresponding sp² carbon signals in ¹³C NMR provides direct evidence of the reaction's success. The resulting polymer spectrum shows characteristic signals for the polymer backbone. csic.esresearchgate.netrsc.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Properties

The thermal properties of poly(dicyclohexylamine 2-cyanoacrylate) are critical for understanding its stability and processing characteristics. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose. azom.comhu-berlin.deresearchgate.net

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. For copolymers containing dicyclohexylammonium (B1228976) 2-cyanoacrylate, TGA has shown that their thermal stability in an air atmosphere is higher than that of polyacrylonitrile (B21495) (PAN) homopolymer and comparable to copolymers made with itaconic acid. bwise.kr

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). azom.com In studies of P(AN-CA) copolymers, DSC analysis under a nitrogen atmosphere showed that the presence of the dicyclohexylammonium 2-cyanoacrylate comonomer lowers the initiation temperature for the cyclization of nitrile groups to around 235°C. bwise.kr Under an air atmosphere, the effect is even more pronounced, with the initiation temperature of cyclization for a P(AN-CA) copolymer with 0.78 mol% CA content being significantly lowered to 160.1°C. bwise.kr This indicates that the comonomer facilitates the stabilization processes, which is crucial for applications like carbon fiber precursors. bwise.kr

Table 2: DSC Data for PAN and P(AN-CA) Copolymers in Nitrogen Atmosphere

| Polymer | Ti (°C) | Tpk (°C) | Tf (°C) | ΔH (J/g) |

|---|---|---|---|---|

| PAN Homopolymer | 252 | 275 | 296 | 490.1 |

| P(AN-CA) (0.19 mol%) | 243 | 268 | 292 | 475.2 |

| P(AN-CA) (0.39 mol%) | 239 | 265 | 290 | 460.5 |

Ti = Initiation Temperature, Tpk = Peak Temperature, Tf = Final Temperature, ΔH = Heat of Reaction. Data sourced from a study on P(AN-CA) copolymers for carbon fiber precursors. bwise.kr

Gel Permeation Chromatography (GPC) for Molecular Weight Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of polymers. This information is critical as it directly influences the material's mechanical, thermal, and solution properties.

In GPC, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. The elution volume is thus inversely proportional to the polymer's hydrodynamic volume, which correlates with its molecular weight. researchgate.net

For polymer characterization, the GPC system is typically equipped with a refractive index (RI) detector and calibrated using polymer standards with known molecular weights, such as poly(ethylene oxide) or polystyrene. csic.es The analysis of poly(this compound) would involve dissolving the polymer in a suitable solvent, such as dimethylformamide (DMF) containing LiBr, and running it through the GPC system to obtain its molecular weight averages (Mn, Mw) and polydispersity index (PDI). csic.es

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule, making it highly effective for monitoring the polymerization of this compound.

The key to monitoring the polymerization is tracking the disappearance of monomer-specific functional groups and the appearance of polymer backbone signals. The 2-cyanoacrylate monomer has characteristic vibrational bands for the carbon-carbon double bond (C=C) and the nitrile group (C≡N). researchgate.netnih.gov

IR Spectroscopy : In the FT-IR spectrum of the monomer, a characteristic peak for the C=C stretching vibration is observed (around 1616-1621 cm⁻¹). tudublin.ieresearchgate.net Upon polymerization, this peak disappears as the double bond is consumed to form the polymer chain. researchgate.net Other significant bands include the C≡N stretch (around 2239 cm⁻¹) and the C=O stretch of the ester group (around 1735 cm⁻¹). tudublin.ieresearchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly powerful for studying polymerization kinetics in real-time. researchgate.netnih.gov The C=C bond in cyanoacrylates gives a strong Raman signal. researchgate.nettudublin.ie By monitoring the decrease in the intensity of this band over time, the rate of polymerization can be quantified. researchgate.netnih.gov Studies on other cyanoacrylates have successfully used this technique to characterize the polymerization process, which typically consists of a fast initial phase followed by a slower phase. researchgate.netnih.gov

Table 3: Key Vibrational Bands for Cyanoacrylate Polymerization Analysis

| Functional Group | Wavenumber (cm⁻¹) (Approx.) | Technique | Observation |

|---|---|---|---|

| C=C Stretch | 1616 - 1621 | IR, Raman | Disappears upon polymerization tudublin.ieresearchgate.net |

| C≡N Stretch | 2239 | IR, Raman | Remains after polymerization researchgate.nettudublin.ie |

| C=O Stretch | 1735 | IR, Raman | Remains after polymerization researchgate.nettudublin.ie |

| N-H Stretch | ~3300-3500 | IR | Present in Dicyclohexylamine chemicalbook.com |

Advanced Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) techniques are essential for confirming the molecular weight of the monomer and identifying impurities or degradation products. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), complex mixtures can be effectively analyzed.

GC-MS : This technique is suitable for analyzing volatile and thermally stable compounds. It can be used to identify impurities, such as aniline, in dicyclohexylamine starting material. researchgate.net For the analysis of the polymer itself, pyrolysis GC-MS can be employed to identify the thermal degradation products, which provides insight into the polymer's structure and stability. researchgate.net

LC-MS : Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing less volatile or thermally labile compounds. LC-MS/MS (tandem mass spectrometry) has been successfully used for the sensitive determination of dicyclohexylamine in complex matrices. researchgate.net This technique offers high accuracy and precision with low limits of quantification. researchgate.net It can also be used to characterize the covalent binding of cyanoacrylate monomers to biological macromolecules, demonstrating its utility in studying the interactions of these compounds in biological systems. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This provides an empirical formula for the compound, which can be compared to the theoretical formula to verify its purity and composition.

For copolymers like P(AN-CA), elemental analysis is crucial for confirming that the final polymer composition is consistent with the initial monomer feed ratio. bwise.kr Researchers have used this technique to verify the incorporation of the dicyclohexylammonium 2-cyanoacrylate monomer into the polyacrylonitrile chain. bwise.kr The "found" percentages of C, H, and N from the analysis are compared against the "calculated" theoretical percentages for the expected structure. A close match between these values provides strong evidence for the successful synthesis of the target polymer. rsc.org

Table 4: Example of Elemental Analysis Data Presentation

| Element | Calculated (%) | Found (%) |

|---|---|---|